molecular formula C22H22N2O4S B11360105 Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11360105
M. Wt: 410.5 g/mol
InChI Key: RXLWVIDYOVTJLJ-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an oxazole ring, a benzothiophene ring, and an ethyl ester group. The presence of these diverse functional groups makes it a compound of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Amidation: The oxazole derivative is then subjected to an amidation reaction with an appropriate amine to introduce the amido group.

    Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding oxazole and benzothiophene derivatives.

    Reduction: Formation of reduced amido and ester derivatives.

    Substitution: Formation of substituted oxazole and benzothiophene derivatives.

Scientific Research Applications

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: Similar in structure but differs in the presence of a sulfonyl group.

    Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar in having a benzothiophene ring but differs in the presence of a pyrazole ring.

The uniqueness of ETHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H22N2O4S/c1-3-27-22(26)19-15-6-4-5-7-18(15)29-21(19)23-20(25)16-12-17(28-24-16)14-10-8-13(2)9-11-14/h8-12H,3-7H2,1-2H3,(H,23,25)

InChI Key

RXLWVIDYOVTJLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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